p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid
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Overview
Description
p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid is an organic compound that features a triazeno group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid typically involves the reaction of p-methylbenzylamine with a diazonium salt derived from p-methylbenzoic acid. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazeno linkage. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the triazeno group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or other reduced species.
Scientific Research Applications
p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazeno group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Methylbenzylamine: A precursor in the synthesis of the target compound.
p-Methylbenzoic acid: Another precursor used in the synthesis.
Triazenes: A class of compounds with similar triazeno groups.
Uniqueness
p-(3-(p-Methylbenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65542-17-8 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-[[methyl-[(4-methylphenyl)methyl]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H17N3O2/c1-12-3-5-13(6-4-12)11-19(2)18-17-15-9-7-14(8-10-15)16(20)21/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
UZYAHEMKIISOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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